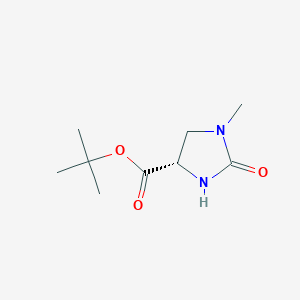

tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

Description

tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate (CAS: 83056-79-5), often abbreviated as TBMOC in industrial contexts , is a chiral compound with a molecular formula of C₉H₁₆N₂O₃ and a molecular weight of 200.24 g/mol . It features a stereogenic center at the 4th carbon of the imidazolidine ring, making it a valuable intermediate in asymmetric synthesis for pharmaceuticals and agrochemicals . Key physical properties include a density of 1.1 g/cm³ and a boiling point of 347.4°C .

TBMOC is synthesized via proprietary routes to ensure high purity and yield, as highlighted by Ningbo Inno Pharmchem Co., Ltd. . Its stability under diverse reaction conditions (acidic, basic, and oxidative environments) and compatibility with functional groups like amines and alcohols make it a versatile building block .

Propriétés

IUPAC Name |

tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-7(12)6-5-11(4)8(13)10-6/h6H,5H2,1-4H3,(H,10,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSLVEQWBDYFQN-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CN(C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CN(C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00516590 | |

| Record name | tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83056-79-5 | |

| Record name | tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-1-Methyl-2-oxo-4- imidazolidinecarboxylic acid -1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Step 1: Benzyl Ester Deprotection

In the first step, (S)-2-oxoimidazolidine-1,5-dicarboxylic acid 1-benzyl ester 5-tert-butyl ester undergoes debenzylation using hydrogen gas and palladium on carbon (Pd/C) in methanol. This reaction achieves a 98.2% yield under ambient temperature and pressure. The mechanism involves catalytic hydrogenolysis of the benzyl group, selectively preserving the tert-butyl ester.

Step 2: Methyl Group Introduction

The intermediate from Step 1 is then methylated using methyl iodide in the presence of potassium carbonate (K₂CO₃) in acetone. This 72-hour reaction at ambient temperature yields 89.8% of the target compound. The stereochemical integrity of the (4S)-configuration is maintained due to the inert reaction conditions, avoiding racemization.

Stereoselective Acylation for Configuration Control

Patents disclose methods to enforce stereochemical purity during acylation.

Acyl Chloride Activation

A reactive acyl chloride derivative, generated from (R)-configured propionic acid, reacts with the imidazolidine core. The reaction occurs in tetrahydrofuran (THF) at -50°C with potassium tert-butoxide as a base, ensuring nucleophilic attack at the correct position. This step forms a 3-acyl-2-oxoimidazolidine intermediate with (S,R)-configuration, critical for subsequent coupling with amino acid esters.

Coupling with Amino Acid Esters

The 3-acyl intermediate reacts with (S)-configured amino acid esters (e.g., benzyl or tert-butyl esters) in THF. This coupling, conducted at -45°C to -50°C, proceeds via a mixed anhydride mechanism, yielding a diester with (S,S,S)-configuration. The low-temperature conditions prevent epimerization, ensuring >98% enantiomeric excess (ee).

Catalytic Transfer Hydrogenation as a Safe Alternative

Recent patents emphasize replacing high-pressure hydrogenation with transfer hydrogenation to enhance safety.

Ammonium Formate as Hydrogen Donor

In a modified protocol, debenzylation is achieved using ammonium formate and Pd/C in methanol under reflux. This method avoids gaseous hydrogen, reducing explosion risks while achieving quantitative yields. The reaction is monitored via thin-layer chromatography (TLC), and the catalyst is removed by filtration through celite.

Solvent Optimization

Methanol and ethanol are preferred solvents due to their ability to dissolve both ammonium formate and the intermediate. Isopropyl alcohol is less effective, resulting in prolonged reaction times (>6 hours).

Comparative Analysis of Preparation Methods

| Method | Steps | Catalyst | Solvent | Yield | Temperature |

|---|---|---|---|---|---|

| Traditional Hydrogenation | 2 | Pd/C (H₂ gas) | Methanol | 98.2% | Ambient |

| Stereoselective Acylation | 3 | KOtBu | THF | 89.8% | -50°C to -45°C |

| Transfer Hydrogenation | 1 | Pd/C (NH₄HCO₂) | Methanol | 99.0% | Reflux (65°C) |

Key Findings:

-

Catalyst Efficiency: Pd/C consistently delivers high yields across methods, but transfer hydrogenation eliminates hazardous H₂ gas.

-

Temperature Sensitivity: Acylation requires cryogenic conditions to prevent racemization, increasing operational complexity.

-

Solvent Impact: Polar aprotic solvents (THF) stabilize intermediates during acylation, while protic solvents (MeOH) facilitate hydrogen transfer.

Critical Parameters in Process Optimization

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted imidazolidine compounds. These products have various applications in chemical synthesis and biological research .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

- Description : This compound serves as a versatile building block in the synthesis of complex organic molecules. It is particularly useful in the construction of chiral centers due to its stereochemical properties.

- Applications : It has been utilized in dynamic kinetic resolution processes, enabling the selective formation of specific enantiomers in asymmetric synthesis. For instance, it has been effectively applied in the stereoselective alkylation of α-bromo amides with malonic ester enolates, leading to high yields of desired products .

| Reaction Type | Example Reaction | Outcome |

|---|---|---|

| Dynamic Kinetic Resolution | Alkylation of α-bromo amides with malonic esters | Predominant formation of (S,R)-enantiomer |

| Substitution | Replacement of tert-butyl group with other functional groups | Formation of diverse derivatives |

Biological Research

Study of Enzyme Mechanisms

- Role : The compound is employed in biological studies to investigate enzyme mechanisms and protein-ligand interactions. Its ability to modulate enzyme activity makes it a valuable tool for understanding biochemical pathways.

- Case Study : Research has shown that this compound can effectively bind to specific enzymes, altering their activity and providing insights into their functional mechanisms. For example, studies on its interaction with various enzymes have revealed its potential as an inhibitor or activator depending on the context .

Medicinal Applications

Therapeutic Properties

- Investigation : There is ongoing research into the therapeutic potential of this compound in drug development. Its structural properties suggest possible applications in treating various diseases.

- Example : The compound has been studied as an intermediate in the synthesis of antihypertensive agents, specifically imidapril derivatives, which are used to manage high blood pressure .

| Therapeutic Area | Potential Application | Current Status |

|---|---|---|

| Antihypertensive | Intermediate for imidapril synthesis | Under investigation |

| Enzyme modulation | Study of enzyme inhibitors/activators | Active research |

Industrial Applications

Production of Specialty Chemicals

- Usage : In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various chemical processes.

- Methodology : Flow microreactor systems are often employed for its synthesis, allowing for efficient production while minimizing waste and optimizing reaction conditions .

Mécanisme D'action

The mechanism of action of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

tert-Butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate

- CAS : 83056-78-4

- Molecular Formula : C₁₇H₂₂N₂O₅

- Key Features : Contains a benzyloxycarbonyl (Cbz) group at the 3rd position of the imidazolidine ring .

- Applications: Used as a protected intermediate in peptide synthesis, where the Cbz group can be removed via hydrogenolysis .

- Physical Properties : Higher boiling point (426.9°C) and density (1.2 g/cm³) compared to TBMOC due to the bulky Cbz substituent .

1-Methylimidazolidine-2,4-dione

- CAS : 616-04-6

- Molecular Formula : C₄H₆N₂O₂

- Key Features : Lacks the tert-butyl carboxylate group, resulting in a simpler, more polar structure.

- Applications : Serves as a precursor for hydantoin derivatives and small-molecule drug synthesis .

tert-Butyl(4S)-4-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

- CAS: Not provided .

- Molecular Formula: C₁₆H₂₅NO₅

- Key Features : Oxazolidine ring instead of imidazolidine, with an ethoxycarbonyl propenyl side chain .

- Applications: Intermediate in stereoselective synthesis, particularly for β-amino alcohols .

Comparative Data Table

Stability and Reactivity

- TBMOC : Stable in both acidic (pH 2–6) and basic (pH 8–12) environments, enabling use in diverse reaction setups .

- Cbz-Protected Derivative: Susceptible to hydrogenolysis, limiting its use in hydrogenation reactions .

- Oxazolidine Derivative : Prone to ring-opening under strongly acidic conditions, restricting its utility in proton-rich environments .

Activité Biologique

tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate is a chiral imidazolidine derivative that has garnered attention in various fields, including medicinal chemistry and organic synthesis. Its unique structural properties, characterized by a tert-butyl group and an oxo group, enable it to act as a versatile building block in the synthesis of complex organic molecules and as a potential therapeutic agent.

- Molecular Formula : C₉H₁₆N₂O₃

- Molar Mass : 200.23 g/mol

- Density : 1.115 g/cm³

- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, and methanol.

- Boiling Point : Approximately 347.4 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This compound can modulate enzyme activity by binding to active sites or altering conformational states, which may lead to significant changes in cellular pathways and physiological responses .

Biological Applications

- Enzyme Mechanisms : The compound is utilized in studies focusing on enzyme mechanisms, particularly in understanding how it affects enzyme kinetics and substrate interactions.

- Protein-Ligand Interactions : It serves as a model compound for investigating protein-ligand interactions, aiding in the development of new pharmaceuticals.

- Therapeutic Potential : Research indicates potential therapeutic applications, particularly in drug development for conditions such as cancer due to its structural features that may influence biological pathways .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Stereoselectivity : A notable study demonstrated that this compound acts as an effective chiral auxiliary in dynamic kinetic resolution processes, leading to high stereoselectivity in the synthesis of alkylated products. This property is crucial for developing enantiomerically pure compounds used in pharmaceuticals.

- Enzymatic Activity Modulation : Research has shown that this compound can significantly modulate the activity of certain enzymes involved in metabolic pathways, suggesting its potential as a lead compound for drug discovery targeting metabolic disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxamide | Structure | Modulates enzyme activity | Drug development |

| tert-butyl (4S)-1-methyl-2-hydroxyimidazolidine-4-carboxylate | Structure | Antioxidant properties | Nutraceuticals |

The comparison highlights how structural variations can lead to different biological activities and applications.

Q & A

Q. What are the key synthetic methodologies for preparing tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate?

The compound is typically synthesized via multi-step routes involving reductive amination or stereoselective cyclization. For example, a common approach involves reacting 4-(dibenzylamino)cyclohexan-1-one with tert-butyl piperazine-1-carboxylate under reductive conditions (e.g., NaHB(OAc)₃ in DCM/HOAc) to form intermediates, followed by deprotection and purification via column chromatography . Chiral resolution or enantioselective catalysis ensures the (4S) configuration .

Q. How is the stereochemical purity of the compound validated during synthesis?

Chiral HPLC with polarimetric detection or advanced NMR techniques (e.g., NOESY) are employed to confirm enantiomeric excess. X-ray crystallography (using SHELX programs) provides definitive structural validation, particularly for resolving ambiguities in chiral centers .

Q. What analytical techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substituent positions and stereochemistry.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.

- X-ray Diffraction : For resolving crystal packing and absolute configuration .

Advanced Research Questions

Q. How do reaction conditions influence the stability of the tert-butyl protecting group in this compound?

The tert-butyl group is susceptible to acidic or oxidative conditions. Stability studies (e.g., TGA/DSC) show decomposition above 150°C. In synthetic steps, mild acidic hydrolysis (HOAc/THF/H₂O) selectively removes the group without disrupting the imidazolidine ring .

Q. What computational methods are used to predict the compound’s reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) calculations model transition states and charge distribution. For example, the electron-withdrawing oxo group at C2 enhances electrophilicity at C4, making it reactive toward nucleophiles like amines or alkoxides .

Q. How can contradictory NMR data for this compound be resolved?

Conflicting signals (e.g., overlapping peaks in crowded regions) are addressed via:

Q. What role does this compound play in pharmaceutical intermediate synthesis?

It serves as a chiral building block for angiotensin-converting enzyme (ACE) inhibitors like imidapril. The (4S) configuration is critical for binding to the enzyme’s active site, as demonstrated in structure-activity relationship (SAR) studies .

Methodological and Safety Considerations

Q. What precautions are necessary for handling tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate in the lab?

Q. How is the compound’s stability under different pH conditions evaluated?

Accelerated stability studies in buffered solutions (pH 1–13) at 25°C/60°C, monitored via HPLC. The compound degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) conditions, forming hydrolyzed byproducts .

Q. What strategies optimize yield in large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.